

IRDye 700DX comparison with other NIR dyes for PAI

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Compound Focus: Irdye 700DX

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Quantitative Comparison of NIR Dyes

The table below summarizes key performance metrics for selected NIR dyes from single-molecule fluorescence imaging studies. Note that these values are specific to the experimental conditions described [1] [2].

Fluorescent Dye	Absorption Maximum (nm)	Emission Maximum (nm)	Single Molecule Brightness (Mean Photons)	Photobleaching Time Constant (s)	Duty Cycle
IRDye 700DX	689 [1]	702 [1]	Superior to Alexa 700 [1] [2]	More photostable than Alexa 700 [2]	Higher than Alexa 700 [2]
Alexa 700	693 [1]	719 [1]	57 ± 0.5 [1]	2.2 ± 0.1 [1]	0.62 [1]
IRDye 800CW	776 [1]	800 [1]	Superior to Alexa 790 [1] [2]	Similar to Alexa 790 [2]	Higher than Alexa 790 [2]
Alexa 790	778 [1]	808 [1]	Information missing	Similar to IRDye 800CW [2]	Lower than

Fluorescent Dye	Absorption Maximum (nm)	Emission Maximum (nm)	Single Molecule Brightness (Mean Photons)	Photobleaching Time Constant (s)	Duty Cycle
					IRDye 800CW [2]

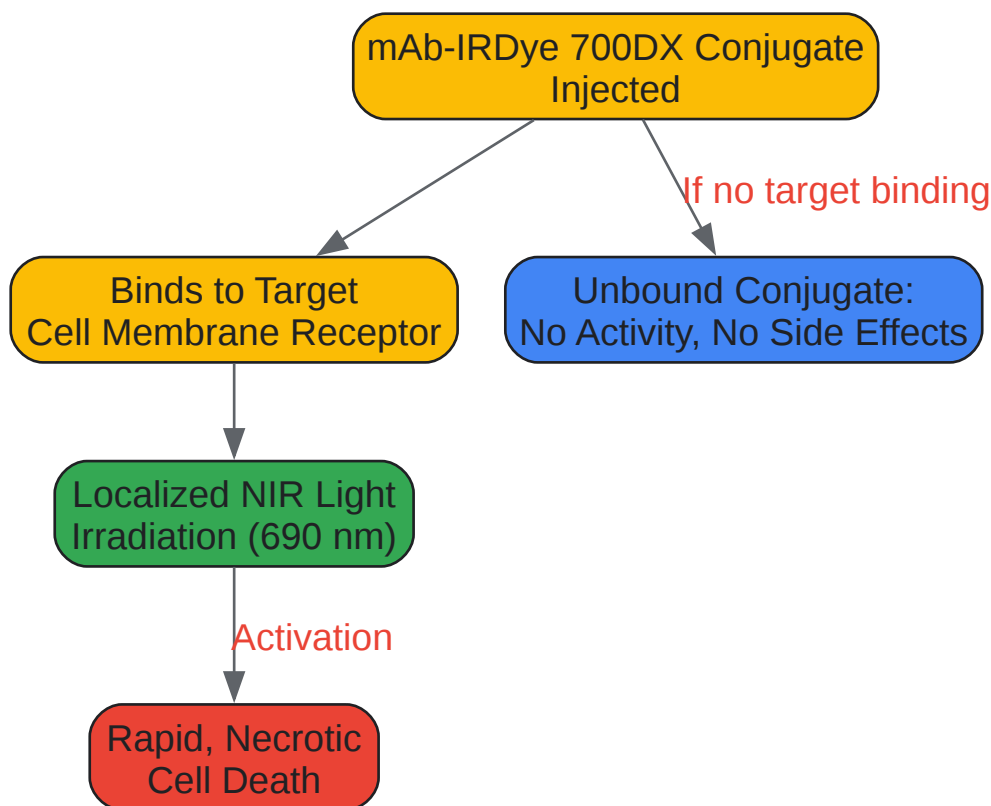
Experimental Workflow for Single-Molecule Imaging

The quantitative data in the table above was generated using a standardized methodology for single-molecule analysis. The key steps are [1]:

- **Dye Immobilization:** Dye samples are immobilized on a surface to allow for the detection of individual molecules.
- **Image Acquisition:** A series of images is taken using a widefield epi-fluorescence or TIRF microscope. The studies cited used a supercontinuum light source for excitation (e.g., at 695 nm for **IRDye 700DX** and Alexa 700) and a highly sensitive EMCCD camera for detection [1] [2].
- **Data Analysis:**
 - **Single Molecule Intensity:** Individual molecule features are identified, and their intensities are measured after background subtraction. A histogram of these intensities is fitted with Gaussian distributions, where the first peak corresponds to the mean intensity of a single dye molecule [1].
 - **Photobleaching Kinetics:** The exponential decay of single-molecule signals over time is analyzed to determine the photobleaching time constant [1].
 - **Blinking Kinetics:** Histograms of fluorescence "on-times" (the time a molecule emits continuously before entering a dark state) are generated. The duty cycle is calculated as the total time a molecule emits fluorescence divided by the total observation time until it photobleaches [1] [2].

IRDye 700DX in Photoimmunotherapy

While direct PAI data is unavailable, **IRDye 700DX** is a key component in a targeted cancer therapy called Near-Infrared Photoimmunotherapy (NIR-PIT), which demonstrates its biological utility. The mechanism of this therapy can be summarized as follows [3]:



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Key Performance Insights for Researchers

- **Advantages of IRDye 700DX:** Compared to Alexa 700, **IRDye 700DX** demonstrates superior single-molecule intensity and photostability, along with a higher duty cycle (less blinking), making it a more reliable and brighter probe for single-molecule fluorescence imaging [1] [2].
- **Advantages of the NIR Window:** A primary reason for using NIR dyes like **IRDye 700DX** and IRDye 800CW is the significant reduction of cellular autofluorescence and light scattering at longer wavelengths. This leads to a much higher signal-to-background ratio, which is critical for both sensitive fluorescence imaging and effective photoacoustic imaging [1] [2].
- **A Critical Consideration for In Vivo Use:** A common challenge for many TICT-based NIR dyes (a category that includes many commercial probes) is non-specific binding to serum albumin, which can cause unwanted background signal and reduce imaging accuracy [4]. When selecting a dye, verify that its performance has been validated in complex biological environments.

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References

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Address: Ontario, CA 91761, United States

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